molecular formula C5H8N6O B13103482 2-Hydrazinylpyrimidine-5-carbohydrazide CAS No. 287714-38-9

2-Hydrazinylpyrimidine-5-carbohydrazide

Cat. No.: B13103482
CAS No.: 287714-38-9
M. Wt: 168.16 g/mol
InChI Key: JNYOEANNGJUISB-UHFFFAOYSA-N
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Description

2-Hydrazinylpyrimidine-5-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N6O. It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl and carbohydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinylpyrimidine-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-hydrazinylpyrimidine with carbohydrazide under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylpyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Hydrazinylpyrimidine-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinylpyrimidine-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl and carbohydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylpyrimidine-5-carbohydrazide is unique due to the presence of both hydrazinyl and carbohydrazide groups on a pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

287714-38-9

Molecular Formula

C5H8N6O

Molecular Weight

168.16 g/mol

IUPAC Name

2-hydrazinylpyrimidine-5-carbohydrazide

InChI

InChI=1S/C5H8N6O/c6-10-4(12)3-1-8-5(11-7)9-2-3/h1-2H,6-7H2,(H,10,12)(H,8,9,11)

InChI Key

JNYOEANNGJUISB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)NN)C(=O)NN

Origin of Product

United States

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